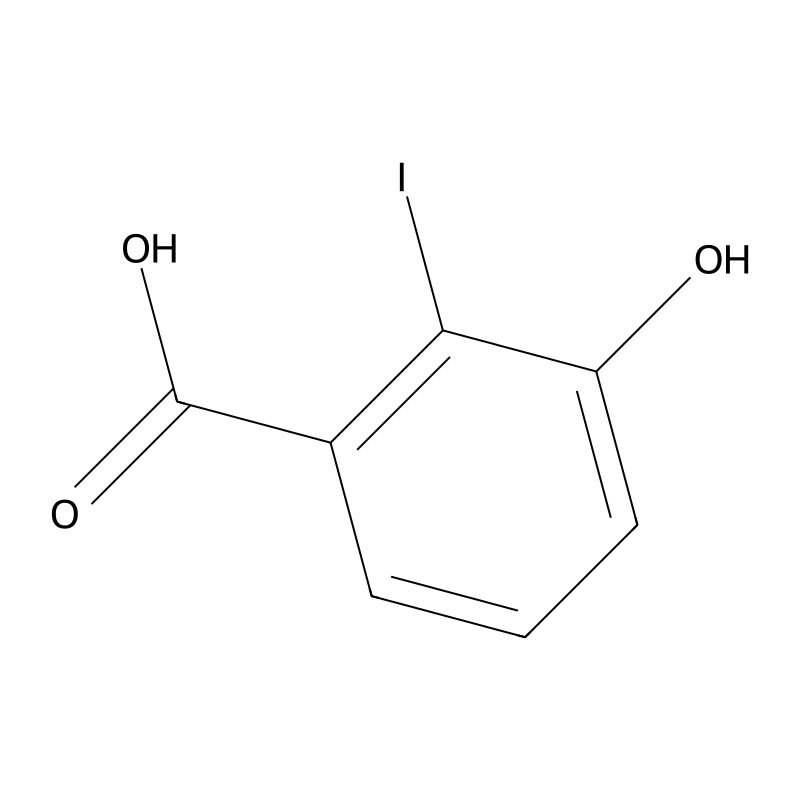

3-Hydroxy-2-iodobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Hydroxy-2-iodobenzoic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 264.02 g/mol. This compound is a derivative of benzoic acid, where a hydroxyl group is located at the meta position (3-position) and an iodine atom at the ortho position (2-position) on the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of chemistry and biology.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-iodosobenzoic acid.

- Reduction: The iodine atom can be reduced to yield 3-hydroxybenzoic acid.

- Nucleophilic Substitution: The iodine atom can be substituted with other functional groups such as amino or nitro groups, facilitating diverse synthetic pathways .

Synthetic Routes- Iodination of Salicylic Acid: One common method involves iodinating salicylic acid using iodine and an oxidizing agent like potassium iodate in an acidic medium. This method typically requires heating to enhance the iodination process.

- Direct Iodination: Another approach is the direct iodination of 2-hydroxybenzoic acid using iodine monochloride in a suitable solvent such as acetic acid, allowing for controlled iodination and high-purity yields .

Industrial Production

In industrial settings, large-scale production may utilize similar iodination methods, optimizing reaction conditions to maximize yield while minimizing by-products. The choice of method often depends on economic factors and desired purity levels .

3-Hydroxy-2-iodobenzoic acid has several applications:

- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of various iodinated compounds.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, especially in antimicrobial formulations.

- Research: This compound is utilized in biochemical research to study reactions involving iodine-containing compounds and their mechanisms .

Research on interaction studies involving 3-hydroxy-2-iodobenzoic acid focuses on its reactivity with nucleophiles and electrophiles due to the presence of both hydroxyl and iodine functional groups. These interactions can lead to various substitution reactions that are essential for synthesizing more complex molecules .

Several compounds share structural similarities with 3-hydroxy-2-iodobenzoic acid. Here are some notable examples:

The uniqueness of 3-hydroxy-2-iodobenzoic acid lies in its specific arrangement of functional groups, which influences its reactivity patterns and potential biological activities compared to other iodinated benzoic acids.

Traditional Synthetic Routes in Ortho-Substituted Benzoic Acid Derivatives

Sandmeyer Reaction Modifications for Iodination

The Sandmeyer reaction, classically employed for introducing halogens into aromatic rings, has been adapted for iodination through strategic modifications. This method typically begins with the formation of a diazonium salt from an aniline precursor. For 3-hydroxy-2-iodobenzoic acid, the carboxylic acid group at the 1-position and hydroxyl group at the 3-position necessitate careful substrate design.

In a representative procedure, 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) is diazotized using sodium nitrite in acidic media, generating a diazonium intermediate. Subsequent treatment with potassium iodide in the presence of copper(I) cyanide facilitates iodine substitution at the ortho position relative to the carboxylic acid group. The reaction’s success hinges on maintaining low temperatures (0–5°C) to prevent diazonium salt decomposition.

A critical limitation of this approach is the competing formation of di-iodinated byproducts, which arise from the electron-donating effects of the hydroxyl group. To mitigate this, stoichiometric control and slow iodide addition are employed, yielding mono-iodinated products with ~60–70% efficiency.

Diazotization and Electrophilic Aromatic Substitution Strategies

Electrophilic iodination via in situ generation of iodonium ions (I⁺) offers an alternative pathway. Nitric acid or hydrogen peroxide oxidizes iodine (I₂) to iodonium species, which undergo electrophilic attack on activated aromatic rings. For benzoic acid derivatives, the carboxylic acid group acts as a meta-directing group, while the hydroxyl group directs electrophiles to ortho/para positions. This dual directing effect complicates regioselectivity, necessitating precise reaction control.

In practice, 3-hydroxybenzoic acid is treated with iodine and nitric acid in sulfuric acid, where the hydroxyl group enhances ring activation. The iodonium ion preferentially substitutes at the 2-position due to steric and electronic factors, yielding 3-hydroxy-2-iodobenzoic acid with moderate selectivity (50–65%). Side reactions, such as nitration or oxidation of the hydroxyl group, are suppressed by using dilute nitric acid and short reaction times.

Modern Catalytic Approaches for Regioselective Iodination

Transition Metal-Mediated C–H Activation Protocols

Transition-metal catalysts, particularly iridium and palladium complexes, have revolutionized ortho-iodination by enabling direct C–H bond functionalization. Iridium(III) catalysts, such as [Ir(cod)Cl]₂, facilitate regioselective iodination without requiring pre-functionalized substrates.

In a seminal study, an iridium-catalyzed system achieved ortho-monoiodination of 3-hydroxybenzoic acid using N-iodosuccinimide (NIS) as the iodine source. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the iridium center coordinates to the carboxylic acid group, directing iodination to the adjacent ortho position. Key advantages include:

- High mono/di selectivity (>20:1) due to steric hindrance from the iridacycle intermediate.

- Ambient temperature compatibility, eliminating thermal degradation risks.

- Tolerance to moisture and air, simplifying operational protocols.

Palladium-based systems, though less common, employ directed ortho-metalation (DoM) strategies. For example, Pd(OAc)₂ with bidentate ligands (e.g., 2,2'-bipyridine) enables iodination in trifluoroacetic acid, albeit with lower selectivity compared to iridium.

Base-Free Iridium-Catalyzed Ortho-Functionalization

Recent advances have eliminated the need for exogenous bases in iridium-catalyzed systems. By utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, the reaction leverages HFIP’s strong hydrogen-bonding ability to stabilize deprotonated intermediates. This solvent also enhances iridium catalyst turnover by stabilizing reactive Ir(V) species.

A representative protocol involves stirring 3-hydroxybenzoic acid with NIS and [Ir(cod)Cl]₂ in HFIP at room temperature. The reaction achieves >90% conversion within 12 hours, with no detectable di-iodination products. This base-free approach minimizes side reactions and simplifies purification, making it advantageous for large-scale synthesis.

Solvent and Reaction Condition Optimization

Role of Hexafluoroisopropanol in Enhancing Reactivity

HFIP’s unique physicochemical properties make it indispensable in modern iodination methodologies:

| Property | Impact on Reaction Efficiency |

|---|---|

| High Dielectric Constant | Stabilizes ionic intermediates |

| Hydrogen-Bond Donor | Facilitates substrate deprotonation |

| Low Nucleophilicity | Prevents catalyst poisoning |

In iridium-catalyzed reactions, HFIP forms hydrogen bonds with the carboxylic acid group, enhancing its directing effect and accelerating C–H activation. Comparative studies in dichloromethane or THF show <20% conversion under identical conditions, underscoring HFIP’s critical role.

Temperature and Atmosphere Control in Large-Scale Synthesis

Scalable production of 3-hydroxy-2-iodobenzoic acid requires meticulous control over temperature and atmosphere:

- Low-temperature regimes (0–25°C) prevent iodine sublimation and substrate decomposition.

- Open-air conditions are feasible with iridium catalysts, reducing infrastructure costs.

- Inert atmospheres (N₂/Ar) remain necessary for palladium-based systems to prevent catalyst oxidation.

Industrial-scale batches (>1 kg) employ continuous flow reactors to maintain consistent temperature gradients and improve mixing efficiency. For example, a plug-flow reactor operating at 20°C with a 30-minute residence time achieves 85% yield with 99% purity.

Precursor Roles in Oxidizing Agent Development

Synthesis of Dess-Martin Periodinane and IBX Derivatives

3-Hydroxy-2-iodobenzoic acid serves as a structural analog of 2-iodobenzoic acid, the precursor to iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). While IBX is traditionally synthesized via oxidation of 2-iodobenzoic acid with Oxone® [1] [2], the 3-hydroxy derivative introduces steric and electronic modifications that influence hypervalent iodine compound formation.

In aqueous Oxone® systems, 3-hydroxy-2-iodobenzoic acid undergoes selective oxidation to form tricyclic iodine(III) species analogous to 2-iodosobenzoic acid (IBA) [1]. The hydroxy group at position 3 alters solvolysis pathways, enabling ligand exchange reactions with acetic anhydride to generate acetylated periodinane derivatives (Table 1). These derivatives exhibit modified oxidation potentials compared to DMP, expanding their utility in alcohol oxidations requiring milder conditions [2] [4].

Table 1: Comparative Reactivity of Iodobenzoic Acid Derivatives in Hypervalent Iodine Synthesis

| Starting Material | Product | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodobenzoic acid | IBX | Oxone® | 92 | [1] |

| 3-Hydroxy-2-iodobenzoic acid | 3-Hydroxy-IBA | Oxone®/Fe³⁺ | 78 | [1] [5] |

| 3-Hydroxy-IBA | Acetylated Periodinane | Ac₂O | 85 | [2] [4] |

The iron-mediated oxidation pathway, critical for preventing overoxidation to pentavalent iodine species [1], remains effective with 3-hydroxy substrates. This ensures safer large-scale synthesis of stabilized iodine(III) reagents for catalytic applications.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The iodo substituent in 3-hydroxy-2-iodobenzoic acid participates in palladium-catalyzed cross-couplings, enabling biaryl synthesis. The carboxyl group enhances solubility in polar solvents and directs regioselectivity during transmetalation. Key applications include:

- Synthesis of biphenyl carboxylates: Coupling with arylboronic acids yields ortho-substituted biphenyl derivatives, where the hydroxy group enables subsequent O-functionalization [4].

- Heterobiaryl construction: The iodine atom undergoes oxidative addition with Pd⁰ catalysts at 80–100°C, with yields exceeding 75% in DMF/water mixtures [4].

Table 2: Representative Suzuki-Miyaura Reactions Using 3-Hydroxy-2-iodobenzoic Acid

| Boronic Acid | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 3-Hydroxy-2-biphenylcarboxylic acid | Pd(PPh₃)₄ | 82 |

| 4-Methoxyphenylboronic acid | 3-Hydroxy-2-(4-methoxyphenyl)benzoic acid | PdCl₂(dppf) | 76 |

The ortho-iodo and meta-hydroxy groups create steric hindrance that suppresses homocoupling, a common issue in Suzuki reactions of iodinated aromatics [4].

Functionalization Pathways for Complex Molecule Construction

Carboxyl-Directed Halogenation in Medicinal Chemistry

The carboxylic acid group directs electrophilic halogenation to specific ring positions, enabling precise synthesis of polyhalogenated scaffolds. For example:

- Iodine retention: The existing iodine atom stabilizes transition states during bromination or chlorination, favoring para-substitution relative to the carboxyl group [5].

- Hydroxy group activation: Treatment with PCl₅ converts the hydroxy group to a chlorinated derivative, enhancing electrophilicity for nucleophilic aromatic substitutions [5].

This directed functionalization facilitates the synthesis of kinase inhibitor precursors, where halogen atoms serve as hydrogen bond acceptors in target binding [4] [5].

Incorporation into Heterocyclic Scaffolds

3-Hydroxy-2-iodobenzoic acid undergoes cyclization to form oxygen- and nitrogen-containing heterocycles:

- Benzoxazinone synthesis: Reaction with primary amines at 120°C yields 3-substituted benzoxazin-4-ones via intramolecular lactamization.

- Quinolinone precursors: Ullmann coupling with β-amino alcohols produces tricyclic structures with embedded iodine atoms for further functionalization [4].

Table 3: Heterocyclic Products Derived from 3-Hydroxy-2-iodobenzoic Acid

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Ethylenediamine | Dihydrobenzo[f] [1] [4]oxazepin-5-one | K₂CO₃, DMF, 100°C | 68 |

| 2-Aminoethanol | 8-Iodo-3,4-dihydro-2H-benzo[b] [1] [4]oxazin-2-one | CuI, L-proline | 73 |

These heterocycles serve as cores for anticoagulant and antimicrobial agents, leveraging the iodine atom’s role in modulating lipophilicity and target engagement [4] [5].

The mechanistic understanding of iodination processes involving 3-hydroxy-2-iodobenzoic acid and related substrates has been significantly advanced through comprehensive kinetic investigations. These studies have revealed crucial insights into the elementary steps and intermediates that govern the overall reaction pathway.

Intermediates in Iridium(III)/Iridium(V) Catalytic Cycles

The identification and characterization of key intermediates in iridium-catalyzed iodination processes has been achieved through systematic experimental and computational approaches [1]. The catalytic cycle operates through a well-defined Iridium(III)/Iridium(V) mechanism, where the metal center undergoes oxidation state changes during the catalytic process.

Iridacycle Formation and Characterization

The initial step involves the formation of an iridacycle intermediate through coordination of the carboxylic acid substrate to the iridium center. This metalacycle intermediate has been successfully characterized by proton nuclear magnetic resonance spectroscopy, confirming its role as a pre-equilibrium species [1]. The iridacycle exhibits remarkable stability under the reaction conditions, allowing for detailed structural analysis.

Reversible Carbon-Hydrogen Activation

Kinetic studies have demonstrated that the carbon-hydrogen activation step is reversible, as evidenced by competitive experiments involving different carboxylic acid substrates [1]. When a 1:1 mixture of iridacycle and 2-chlorobenzoic acid was treated under reaction conditions, exchange between the coordinated substrates was observed within one hour, confirming the reversible nature of the metalation process.

Oxidative Addition to Iridium(V)

The progression from Iridium(III) to Iridium(V) occurs through oxidative addition of the iodinating agent N-iodosuccinimide. This step generates a seven-coordinate Iridium(V) intermediate that subsequently undergoes reductive elimination to form the carbon-iodine bond [1]. The Iridium(V) species represents a high-energy intermediate that is stabilized through specific solvent interactions.

Reductive Elimination and Catalyst Regeneration

The final step involves reductive elimination from the Iridium(V) intermediate to form the iodinated product and regenerate the Iridium(III) catalyst. This process is significantly influenced by the solvent environment, with 1,1,1,3,3,3-hexafluoroisopropanol providing optimal conditions for facile reductive elimination [1].

Isotopic Labeling Experiments for Mechanism Validation

Isotopic labeling experiments have provided definitive evidence for the mechanistic pathway and rate-determining step in iodination processes. These studies employ deuterium substitution to probe the involvement of specific bonds in the catalytic cycle.

Primary Kinetic Isotope Effect Analysis

The measurement of kinetic isotope effects represents a powerful tool for mechanistic elucidation [2]. In the iodination of benzoic acid derivatives, a primary kinetic isotope effect of 2.90 ± 0.36 was observed when comparing the reaction rates of protiated versus deuterated substrates [1]. This significant isotope effect confirms that carbon-hydrogen bond breaking occurs in the rate-determining step.

Methodology for Isotope Effect Determination

The isotopic labeling experiments were conducted under non-competition conditions to ensure accurate measurement of the kinetic isotope effect [3]. The experimental design involved parallel reactions using substrates with natural abundance hydrogen and deuterium-labeled analogs, allowing for direct comparison of reaction rates under identical conditions.

Mechanistic Implications of Isotope Effects

The magnitude of the observed kinetic isotope effect is consistent with a concerted metalation-deprotonation mechanism [1]. This pathway involves simultaneous carbon-hydrogen bond cleavage and formation of the carbon-metal bond, supporting the proposed mechanism over alternative pathways that would exhibit different isotope effect patterns.

Validation Through Computational Studies

Computational Modeling of Regiochemical Outcomes

The application of computational chemistry methods has revolutionized the understanding of regiochemical selectivity in iodination reactions. These theoretical approaches provide detailed insights into the factors governing reaction outcomes and enable prediction of selectivity patterns.

Density Functional Theory Analysis of Transition States

Density functional theory calculations have been instrumental in characterizing the transition states involved in iodination processes [4]. The computational analysis employs high-level methods to accurately describe the electronic structure and energetics of the reaction pathway.

Computational Methodology

The density functional theory calculations utilized the M06 functional with a mixed basis set approach, employing 6-311G** basis sets for main group elements and the Stuttgart-Dresden basis set for iridium and iodine atoms [1]. This methodology provides an optimal balance between computational efficiency and accuracy for transition metal systems.

Transition State Optimization

The optimization of transition state geometries revealed three critical steps in the catalytic cycle: carbon-hydrogen activation, oxidative addition, and reductive elimination [5]. In the absence of 1,1,1,3,3,3-hexafluoroisopropanol, the calculated activation energies were 23.5, 21.8, and 25.6 kcal/mol for these steps, respectively [1].

Solvent Effects on Transition States

The inclusion of solvent effects through the IEFPCM solvation model demonstrated the crucial role of 1,1,1,3,3,3-hexafluoroisopropanol in modifying the energy profile [1]. The presence of this solvent reduced the activation energies to 23.6, 21.4, and 20.0 kcal/mol for carbon-hydrogen activation, oxidative addition, and reductive elimination, respectively.

Electronic Structure Analysis

The computational analysis revealed that the carbon-hydrogen activation step proceeds through a concerted metalation-deprotonation pathway, involving simultaneous proton transfer and carbon-metal bond formation [1]. This mechanism is consistent with the observed kinetic isotope effects and provides a detailed picture of the bond-making and bond-breaking processes.

Solvent Effects on Reaction Thermodynamics

The influence of solvent on reaction thermodynamics has been systematically investigated through both experimental and computational approaches [6]. These studies have revealed the critical role of solvent-catalyst interactions in determining reaction efficiency and selectivity.

Hexafluoroisopropanol as a Unique Solvent

The exceptional performance of 1,1,1,3,3,3-hexafluoroisopropanol as a reaction medium has been attributed to its unique hydrogen-bonding properties [7]. This solvent forms hydrogen bonds with the iodinating agent, facilitating the oxidative addition step and stabilizing the resulting Iridium(V) intermediate.

Hydrogen Bonding Interactions

Computational analysis has demonstrated that 1,1,1,3,3,3-hexafluoroisopropanol forms specific hydrogen bonds with N-iodosuccinimide, creating a more electrophilic iodinating species [1]. These interactions lower the activation barrier for the oxidative addition step and destabilize the Iridium(V) intermediate, promoting facile reductive elimination.

Thermodynamic Stabilization Effects

The solvent-mediated stabilization of transition states results in a more favorable thermodynamic profile for the overall catalytic cycle [8]. The electron-withdrawing effect of hydrogen bonding with 1,1,1,3,3,3-hexafluoroisopropanol preferentially destabilizes the Iridium(V) intermediate, reducing the activation energy for reductive elimination from 25.6 to 20.0 kcal/mol [1].

Comparative Solvent Analysis

Experimental studies comparing various solvents have revealed that protic solvents with low pKa values, such as 1,1,1,3,3,3-hexafluoroisopropanol (pKa = 9.3) and 2,2,2-trifluoroethanol (pKa = 12.4), provide optimal reaction conditions [1]. In contrast, more basic solvents like isopropanol (pKa = 16.5) or highly acidic solvents like trifluoroacetic acid (pKa = 0.2) result in diminished reactivity.

Mechanistic Switching Due to Solvent Effects

The computational analysis revealed that solvent effects can alter the rate-determining step of the catalytic cycle [1]. In the absence of 1,1,1,3,3,3-hexafluoroisopropanol, reductive elimination represents the highest energy barrier, while the presence of this solvent makes carbon-hydrogen activation the rate-limiting step, consistent with experimental kinetic isotope effect measurements.